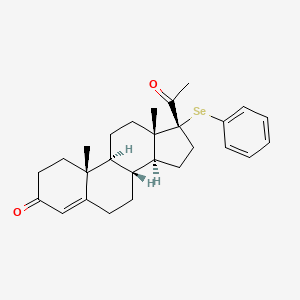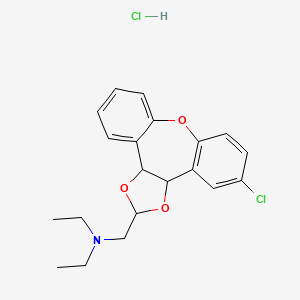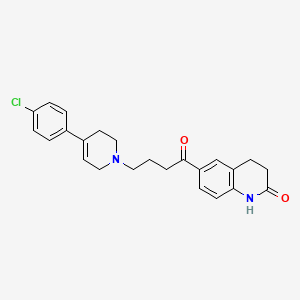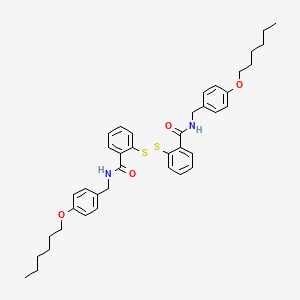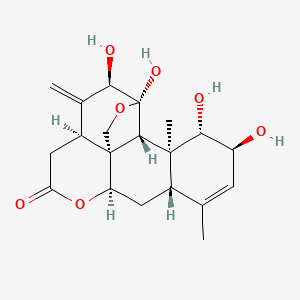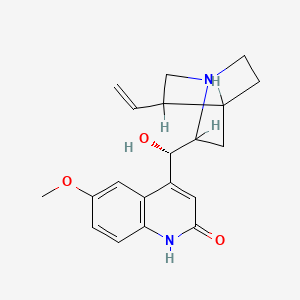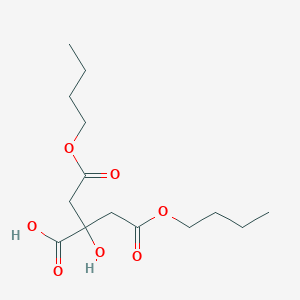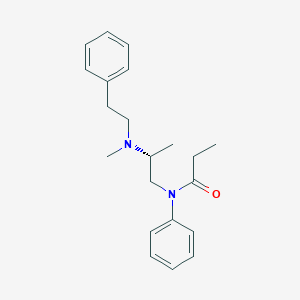
Diampromide, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diampromida, ®- es un analgésico opioide perteneciente a la familia de fármacos de la ampromida. Fue inventada en la década de 1960 por American Cyanamid y puede describirse como un análogo de anillo abierto del fentanilo . Este compuesto es conocido por sus potentes propiedades analgésicas y está relacionado con otras drogas como la propiramida y la fenampromida .
Análisis De Reacciones Químicas
Diampromida, ®- sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Diampromida, ®- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en el estudio de analgésicos opioides y sus relaciones estructura-actividad.
Biología: Se utiliza en la investigación para comprender los mecanismos biológicos del dolor y la analgesia.
Medicina: Se estudia por su posible uso como fármaco para el control del dolor.
Industria: Puede utilizarse en el desarrollo de nuevos fármacos analgésicos con perfiles de eficacia y seguridad mejorados.
Mecanismo De Acción
Diampromida, ®- ejerce sus efectos uniéndose a los receptores opioides en el sistema nervioso central. Esta unión inhibe la liberación de neurotransmisores implicados en la transmisión del dolor, reduciendo así la percepción del dolor. Los objetivos moleculares incluyen el receptor opioide mu, que es el principal responsable de sus efectos analgésicos .
Comparación Con Compuestos Similares
Diampromida, ®- es similar a otros analgésicos opioides como:
Propiramida: Otro analgésico opioide de la familia de la ampromida.
Fenampromida: Un compuesto relacionado con propiedades analgésicas similares.
Fentanilo: Un potente analgésico opioide con una estructura química diferente pero efectos farmacológicos similares.
Lo que diferencia a Diampromida, ®- es su estructura de anillo abierto única, que puede contribuir a su perfil farmacológico distinto .
Métodos De Preparación
La síntesis de Diampromida, ®- involucra varios pasos, típicamente comenzando con la preparación de un compuesto intermedio, que luego se somete a varias reacciones químicas para producir el producto final. Las rutas sintéticas específicas y las condiciones de reacción no están fácilmente disponibles en el dominio público. Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza del producto final.
Propiedades
Número CAS |
6086-67-5 |
|---|---|
Fórmula molecular |
C21H28N2O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
N-[(2R)-2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H28N2O/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19/h5-14,18H,4,15-17H2,1-3H3/t18-/m1/s1 |
Clave InChI |
RXTHKWVSXOIHJS-GOSISDBHSA-N |
SMILES isomérico |
CCC(=O)N(C[C@@H](C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



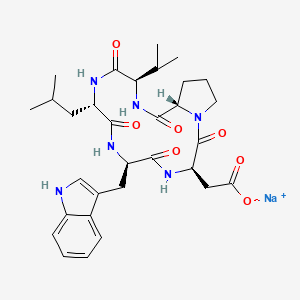
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)
